2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Overview
Description
The compound 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is a chalcone derivative that has been the subject of various studies due to its interesting chemical properties and potential biological activities. Chalcones are known for their diverse pharmacological properties, including antimicrobial and antioxidant activities . The compound's structure includes hydroxy and methoxy substituents, which can influence its reactivity and interactions with biological targets .
Synthesis Analysis
Synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone undergo a base-catalyzed condensation to form the α,β-unsaturated ketone system characteristic of chalcones. In the case of 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, the synthesis could involve the reaction of a suitable 4-hydroxy-3-methoxyphenyl ketone with an aldehyde under basic conditions . The synthesis of related compounds has been reported, where different substituents on the phenyl rings have been used to explore the effects on the chemical and biological properties of the resulting chalcones .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated ketone bridge. X-ray diffraction studies have been used to determine the crystal structure of similar compounds, revealing details such as bond lengths, angles, and the overall geometry of the molecule . The presence of hydroxy and methoxy groups can lead to intramolecular hydrogen bonding, which can affect the planarity of the molecule and its ability to participate in π-π interactions .
Chemical Reactions Analysis
Chalcone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The α,β-unsaturated ketone moiety is susceptible to nucleophilic addition reactions, while the hydroxy groups can participate in oxidation and other transformations. For example, the compound can undergo ring closure reactions to form indanones or cyclization to form chromanones under certain conditions . The reactivity of the compound can also be influenced by the substituents on the aromatic rings, as seen in the polarographic behavior of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of hydroxy and methoxy groups can affect the solubility of the compound in different solvents, which is important for its potential use in biological applications. Spectroscopic techniques such as FT-IR, UV-visible, and NMR are commonly used to characterize these compounds and provide information about their functional groups and molecular environment . Theoretical calculations using density functional theory (DFT) can complement experimental data and provide insights into the electronic properties, such as the HOMO-LUMO energy gap, which can be related to the compound's reactivity and optical properties .
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADGCRVOLDLTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942495 | |
Record name | 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
CAS RN |
2034-61-9 | |
Record name | 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propiophenone, 2,4'-dihydroxy-3'-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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